REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([Cl:15])=[N:10][CH:11]=[N:12][C:13]=2Cl)=[CH:4][CH:3]=1.[K+].[CH2:17]([NH:24][S:25]([NH-:28])(=[O:27])=[O:26])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CS(C)=O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>[Cl:15][C:9]1[N:10]=[CH:11][N:12]=[C:13]([NH:28][S:25](=[O:26])(=[O:27])[NH:24][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:8]=1[C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C=1C(=NC=NC1Cl)Cl
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Name
|
benzylsulfamide potassium salt
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Quantity
|
7.38 g
|
Type
|
reactant
|
Smiles
|
[K+].C(C1=CC=CC=C1)NS(=O)(=O)[NH-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The suspension that formed
|
Type
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FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
The collected solid was washed well with water
|
Type
|
CUSTOM
|
Details
|
dried under HV at 40° C. for 48 h
|
Duration
|
48 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC=N1)NS(NCC1=CC=CC=C1)(=O)=O)C1=CC=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |